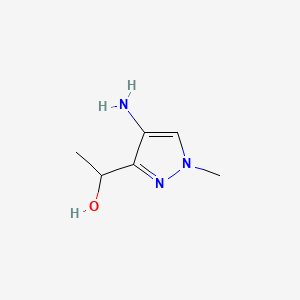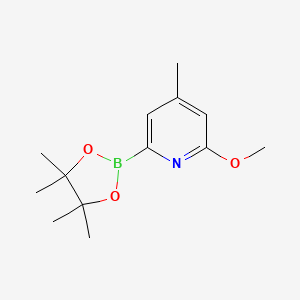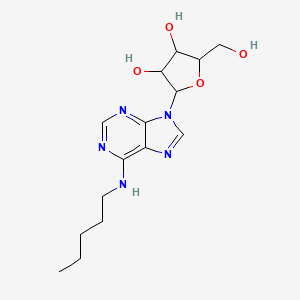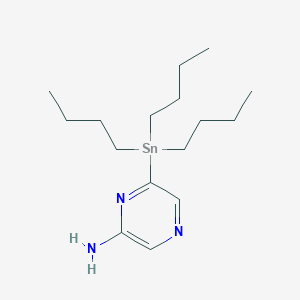![molecular formula C13H13NO B13996202 Benzonitrile, 4-[(2-oxocyclopentyl)methyl]- CAS No. 125116-22-5](/img/structure/B13996202.png)
Benzonitrile, 4-[(2-oxocyclopentyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 4-[(2-oxocyclopentyl)methyl]-: is an organic compound with the molecular formula C13H13NO. It is a derivative of benzonitrile, where the benzene ring is substituted with a 4-[(2-oxocyclopentyl)methyl] group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Classical Methods: Benzonitrile derivatives can be synthesized through the cyanation of benzene halides, toluene halides, and ammonia reactions.
Green Synthesis: A novel green synthetic route involves the use of ionic liquids as recycling agents. For instance, the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride using ionic liquids has been reported.
Industrial Production Methods: Industrial production often involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile derivatives .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction reactions can convert benzonitrile derivatives into corresponding amines.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as sodium cyanide and cuprous cyanide are used in substitution reactions.
Major Products:
Oxidation: Benzoic acid, benzamide.
Reduction: Benzylamine.
Substitution: Various substituted benzonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Benzonitrile derivatives are used as intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: These compounds are used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine:
Drug Development: Benzonitrile derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Material Science: Used in the production of advanced materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of benzonitrile, 4-[(2-oxocyclopentyl)methyl]- involves its interaction with specific molecular targets. The compound can act as a ligand, forming coordination complexes with transition metals. These complexes are soluble in organic solvents and can be used as synthetic intermediates . The pathways involved include nucleophilic substitution and coordination chemistry .
Vergleich Mit ähnlichen Verbindungen
Benzonitrile: The parent compound with a simpler structure.
4-Methylbenzonitrile: A derivative with a methyl group instead of the 4-[(2-oxocyclopentyl)methyl] group.
4-Chlorobenzonitrile: A derivative with a chlorine atom in place of the 4-[(2-oxocyclopentyl)methyl] group.
Uniqueness: Benzonitrile, 4-[(2-oxocyclopentyl)methyl]- is unique due to the presence of the 4-[(2-oxocyclopentyl)methyl] group, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
125116-22-5 |
|---|---|
Molekularformel |
C13H13NO |
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
4-[(2-oxocyclopentyl)methyl]benzonitrile |
InChI |
InChI=1S/C13H13NO/c14-9-11-6-4-10(5-7-11)8-12-2-1-3-13(12)15/h4-7,12H,1-3,8H2 |
InChI-Schlüssel |
FDADFPIDKGHHHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(=O)C1)CC2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-[3-(6-amino-7H-purin-8-yl)anilino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B13996126.png)

![5-Amino-2-[(4-sulfamoylphenyl)hydrazinylidene]imidazole-4-carboxamide](/img/structure/B13996137.png)
![Tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate](/img/structure/B13996146.png)


![4,4'-(Propane-2,2-diyl)bis{2-[(morpholin-4-yl)methyl]phenol}](/img/structure/B13996157.png)
![N-[(Benzyloxy)carbonyl]threonylglycinamide](/img/structure/B13996158.png)
![2-[2,3-Dichloro-5-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13996162.png)

![(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl N-methylcarbamate](/img/structure/B13996172.png)
![2-[(3-Methoxyphenyl)methyl]pyrrolidine-1-carbaldehyde](/img/structure/B13996178.png)
![3-[(4-Methylphenyl)methylidene]pentane-2,4-dione](/img/structure/B13996207.png)

